molecular formula C13H22N4O3 B12051912 tert-butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate

tert-butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate

Cat. No.: B12051912
M. Wt: 282.34 g/mol
InChI Key: YEPRRJPGFVACBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate is a carbamate derivative featuring a pyrazole ring, a tertiary butyl group, and a methyl-substituted ethylamine backbone. Its molecular structure (C₁₅H₂₃N₄O₃) integrates multiple functional groups:

  • Pyrazole ring: Contributes aromaticity and hydrogen-bonding capabilities, often relevant in medicinal chemistry for target interactions.

This compound is likely utilized in pharmaceutical research as a synthetic intermediate or prodrug, given carbamates' role in masking amine functionalities. Structural elucidation of such molecules often employs crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement and structure solution .

Properties

Molecular Formula

C13H22N4O3

Molecular Weight

282.34 g/mol

IUPAC Name

tert-butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate

InChI

InChI=1S/C13H22N4O3/c1-13(2,3)20-12(19)16(5)10-9-15(4)11(18)17-8-6-7-14-17/h6-8H,9-10H2,1-5H3

InChI Key

YEPRRJPGFVACBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(C)C(=O)N1C=CC=N1

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate involves several steps, starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes amination, reduction, esterification, trityl protection, and condensation steps. The overall yield of this process is approximately 59.5% .

    Amination: The starting material, 1-methyl-1H-pyrazol-5-amine, undergoes amination to introduce the necessary functional groups.

    Reduction: The intermediate product is then reduced to form the desired structure.

    Esterification: Esterification is performed to introduce ester groups into the molecule.

    Trityl Protection: Trityl protection is used to protect specific functional groups during the synthesis.

    Condensation: Finally, condensation reactions are carried out to form the target compound.

Chemical Reactions Analysis

tert-Butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and diphenylphosphoryl azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate involves its interaction with specific molecular targets and pathways. In the case of its role in ceftolozane synthesis, the compound contributes to the formation of the antibiotic’s core structure, which is essential for its antibacterial activity. The molecular targets and pathways involved include bacterial cell wall synthesis inhibition, leading to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key analogs and their distinguishing features:

Compound Name Molecular Formula Key Structural Differences Potential Applications
tert-butyl N-methylcarbamate C₆H₁₁NO₂ Lacks pyrazole and ethylamine moieties Solubility modifier
N-methyl-N-ethyl pyrazole-1-carboxamide C₈H₁₂N₄O Absence of tert-butyl and carbamate groups Bioactive scaffold
tert-butyl N-[2-(methylamino)ethyl]carbamate C₉H₁₈N₂O₂ Missing pyrazole-carbonyl linkage Prodrug development

Physicochemical Properties

  • Solubility : The tert-butyl group reduces aqueous solubility compared to analogs with smaller alkyl chains (e.g., methyl carbamates). Pyrazole inclusion may enhance solubility in polar aprotic solvents like DMSO.
  • Stability : The carbamate group is more hydrolytically stable than ester analogs but less stable than urea derivatives.
  • Reactivity: The pyrazole ring enables electrophilic substitution, distinguishing it from non-aromatic analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.